molecular formula C8H11ClN4 B3434475 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine CAS No. 945895-41-0

1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine

Cat. No. B3434475
M. Wt: 198.65 g/mol
InChI Key: HOMJACHULQDJAF-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the field of medicine and drug design .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific spatial arrangement of these rings and the attached functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrimidine derivatives include moderate to high polarity, ability to form hydrogen bonds, and stability under physiological conditions .

Safety And Hazards

The safety and hazards of a specific compound depend on its physical and chemical properties, and how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Pyrimidine derivatives are a rich source of biologically active compounds and are likely to continue to be a focus of medicinal chemistry research. Future directions could include the synthesis of new derivatives, exploration of their biological activity, and development of new drugs .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-8-11-3-1-7(12-8)13-4-2-6(10)5-13/h1,3,6H,2,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMJACHULQDJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257349
Record name 1-(2-Chloro-4-pyrimidinyl)-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine

CAS RN

945895-41-0
Record name 1-(2-Chloro-4-pyrimidinyl)-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945895-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-pyrimidinyl)-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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